molecular formula C11H12N2OS B3428086 [4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine CAS No. 643723-48-2

[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine

Cat. No.: B3428086
CAS No.: 643723-48-2
M. Wt: 220.29 g/mol
InChI Key: GVGVKWGKLPYOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview [4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine (CAS 643723-48-2) is a high-purity organic compound supplied with a minimum purity of 98% . This solid is characterized by a molecular weight of 220.29 g/mol and the molecular formula C 11 H 12 N 2 OS . It is a derivative of the 1,3-thiazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological properties . Research Significance of the Thiazole Core The 1,3-thiazole ring, which contains both nitrogen and sulfur atoms, is a fundamental building block in drug discovery . Compounds featuring this structure are extensively investigated for their diverse biological activities. The 2-aminothiazole sub-structure, in particular, has been identified as a key pharmacophore in several clinically used and investigational drugs, with applications in oncology, neurology, and infectious diseases . For instance, analogous structures are found in drugs like the anticancer agent dasatinib and the antiseptic sulfathiazole, highlighting the therapeutic relevance of this chemical class . Researchers value this scaffold for its ability to participate in key donor-acceptor interactions and its synthetic versatility . Handling and Safety This product is labeled with the GHS07 signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area. Please consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Note This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-5-3-2-4-8(10)9-7-15-11(6-12)13-9/h2-5,7H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGVKWGKLPYOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269351
Record name 4-(2-Methoxyphenyl)-2-thiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643723-48-2
Record name 4-(2-Methoxyphenyl)-2-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643723-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methoxyphenyl)-2-thiazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Conformational Analysis of 4 2 Methoxyphenyl 1,3 Thiazol 2 Yl Methanamine

X-ray Crystallographic Insights into Solid-State Conformations and Crystal Packing

No publicly accessible crystal structure data for [4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine has been found. An X-ray diffraction study would be required to determine its solid-state conformation, including critical parameters such as bond lengths, bond angles, and the dihedral angle between the methoxyphenyl and thiazole (B1198619) rings.

Solution-Phase Conformational Dynamics via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While basic ¹H and ¹³C NMR data might exist in proprietary databases for the synthesis of this compound, advanced NMR studies focusing on its conformational dynamics are not available in the scientific literature.

Vibrational Spectroscopy (IR, Raman) for Structural Fingerprinting and Isomer Differentiation

Specific experimental Infrared (IR) and Raman spectra for this compound are not present in the surveyed literature. While theoretical calculations could predict these spectra, they require validation against experimental data. These spectroscopic techniques are essential for identifying characteristic vibrational modes of the functional groups (amine N-H stretches, C-O ether stretches, aromatic ring modes) and for creating a unique "fingerprint" for the molecule.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with polarized light. Among these, Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for the stereochemical analysis of chiral compounds. It measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.org This differential absorption provides a unique spectral fingerprint that can be used to determine the absolute configuration of enantiomers and to study their conformational properties in solution. encyclopedia.pubnih.gov

Currently, there is a lack of publicly available research specifically detailing the chiroptical properties of this compound. The inherent structure of this compound does not possess a traditional chiral center. However, the potential for chirality could arise from atropisomerism, a phenomenon where restricted rotation around a single bond leads to distinct, non-interconvertible stereoisomers. bham.ac.uknih.gov In molecules with bulky substituents on aromatic rings, such as the 2-methoxyphenyl group in the target compound, hindered rotation around the aryl-thiazole bond could potentially give rise to stable atropisomers. Should such stable enantiomers of this compound be synthesized and resolved, ECD spectroscopy would be an indispensable tool for their characterization.

The principle behind ECD lies in the fact that enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner. youtube.com This results in ECD spectra that are mirror images of each other. A positive Cotton effect (a positive peak in the ECD spectrum) for one enantiomer will correspond to a negative Cotton effect (a negative peak) for the other at the same wavelength. nih.gov By comparing the experimentally measured ECD spectrum with that predicted by quantum-chemical calculations, the absolute configuration of an enantiomer can be unequivocally assigned. rsc.org

Illustrative Enantiomeric Characterization by ECD

In the absence of experimental data for this compound, the following table provides a hypothetical representation of ECD data that one might expect for a pair of its atropisomers. This data is purely for illustrative purposes to demonstrate the principles of ECD in enantiomeric characterization. The spectral details, such as the wavelength of maximum absorption (λmax) and the differential molar extinction coefficient (Δε), are hypothetical.

Wavelength (nm)Δε for Enantiomer AΔε for Enantiomer B
220+15.2-15.1
254-8.5+8.6
290+5.3-5.2
330-1.8+1.9

The data presented in the table illustrates the mirror-image relationship between the ECD spectra of two hypothetical enantiomers, labeled Enantiomer A and Enantiomer B. For each wavelength, the Δε values are approximately equal in magnitude but opposite in sign, which is the characteristic signature of an enantiomeric pair.

Computational Chemistry and Theoretical Investigations of 4 2 Methoxyphenyl 1,3 Thiazol 2 Yl Methanamine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics forms the bedrock of our understanding of molecular systems at the atomic and subatomic levels. By solving the Schrödinger equation for a given molecule, albeit with approximations, QM calculations can elucidate a wealth of information about its electronic distribution, energy levels, and chemical reactivity. For [4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine, these calculations are typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species.

The HOMO is the orbital from which a molecule is most likely to donate electrons, thus relating to its nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For thiazole (B1198619) derivatives, the HOMO is often localized on the electron-rich thiazole ring and any associated electron-donating groups, while the LUMO may be distributed across the aromatic systems. In the case of this compound, the methoxy (B1213986) and amine groups are expected to influence the energy and localization of these frontier orbitals significantly. Theoretical calculations on related thiazole compounds have shown how substituent changes can modulate the HOMO-LUMO gap and, consequently, the molecule's reactivity profile. researchgate.netekb.eg

Table 1: Representative Frontier Molecular Orbital Energies for a Thiazole Derivative

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -1.75
HOMO-LUMO Gap 4.50

Note: The data presented is illustrative for a substituted thiazole system and not specific to this compound. The actual values would require specific DFT calculations.

Quantum mechanical calculations are highly effective in predicting various spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netmdpi.com By computing the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. researchgate.netscielo.org.za These theoretical spectra can be compared with experimental data to confirm the molecular structure. For this compound, calculations would predict the chemical shifts for the protons and carbons of the methoxyphenyl group, the thiazole ring, and the methanamine moiety, aiding in the assignment of complex spectra. nih.govmdpi.com

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the wavelengths of maximum absorption (λ_max). researchgate.net For molecules with conjugated systems like this compound, these calculations can predict the electronic transitions, often corresponding to π → π* transitions within the aromatic rings. rsc.orgnih.gov

Table 2: Predicted Spectroscopic Data for a Model Thiazole System

Parameter Predicted Value Experimental Value (Typical Range)
¹H NMR (δ, ppm) - Thiazole H 7.15 6.9 - 8.5
¹³C NMR (δ, ppm) - Thiazole C2 168.5 160 - 175
UV-Vis (λ_max, nm) 285 250 - 350

Note: These values are representative and intended to illustrate the output of QM calculations. They are not the specific calculated values for this compound.

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. QM calculations are instrumental in locating and characterizing these transient structures. researchgate.net By modeling the potential energy surface of a reaction involving this compound, researchers can determine the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. This is crucial for understanding its synthesis, degradation, or metabolic pathways. For example, in reactions involving the amine group, transition state modeling could elucidate the feasibility of acylation or alkylation reactions.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While QM calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves and changes shape over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape. ajchem-a.com

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model the explicit interactions between this compound and surrounding solvent molecules (e.g., water, ethanol, DMSO). By running simulations in different solvent boxes, it is possible to observe how the solvent affects the molecule's conformation, flexibility, and intermolecular interactions. For instance, in a polar solvent like water, the amine and methoxy groups would be expected to form hydrogen bonds, influencing the preferred orientation of the phenyl and thiazole rings.

A molecule can exist in various conformations due to the rotation around its single bonds. The collection of all possible conformations and their corresponding energies is known as the conformational landscape. MD simulations, often combined with techniques like simulated annealing or metadynamics, can effectively sample this landscape to identify the most stable, low-energy conformations (energy minima). For this compound, key conformational degrees of freedom include the rotation around the bond connecting the phenyl and thiazole rings and the bonds within the methanamine side chain. Identifying the preferred conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Table 3: Torsional Angles Defining Key Conformations of a Bi-aryl Thiazole System

Conformation Dihedral Angle (Phenyl-Thiazole) Relative Energy (kcal/mol)
Global Minimum 35° 0.0
Local Minimum 145° 1.2
Transition State 90° 3.5

Note: This data is hypothetical and serves to illustrate the type of information obtained from conformational analysis. The actual values for this compound would require specific MD simulations.

Molecular Interaction Studies and Ligand-Receptor Docking (Purely in silico and conceptual)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is conceptually applied to understand how this compound might interact with biological macromolecules.

Prediction of Binding Hotspots on Model Biological Macromolecules

To identify potential binding sites, or "hotspots," on a model protein receptor for this compound, various computational tools can be employed. Algorithms such as those implemented in software like AutoDock, GOLD, or Schrödinger's Glide can be used to perform blind docking, where the entire surface of the receptor is searched for potential binding pockets. nih.govmdpi.com

A hypothetical study could involve selecting a model receptor, for instance, a kinase or a G-protein coupled receptor, which are common targets for thiazole-containing compounds. The protein structure would be prepared by adding hydrogen atoms, assigning partial charges, and defining the search space. The flexible ligand, this compound, would then be docked against the rigid or semi-flexible receptor.

The results of such a blind docking simulation would yield a series of potential binding poses ranked by a scoring function, which estimates the binding affinity. The clusters of poses with the lowest binding energies would indicate the most probable binding hotspots. These hotspots are often characterized by a combination of hydrophobicity, hydrogen bonding potential, and shape complementarity to the ligand.

Table 1: Hypothetical Binding Hotspots for this compound on a Model Kinase Receptor

Hotspot IDLocation on ReceptorKey Interacting Residues (Predicted)Estimated Binding Energy (kcal/mol)
HS-1ATP-binding siteLEU25, VAL33, ALA46, LYS64, GLU82-8.5
HS-2Allosteric pocket 1PHE156, TRP178, MET180-7.2
HS-3Protein-protein interfaceILE210, PRO211, TYR245-6.8

Analysis of Non-Covalent Interactions and Binding Modes

Once a primary binding hotspot is identified, a more focused or "local" docking simulation can be performed to analyze the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for molecular recognition and binding affinity. nih.gov Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can be used to visualize and analyze these interactions from the docked poses. volkamerlab.org

For this compound, the following non-covalent interactions could be anticipated:

Hydrogen Bonds: The primary amine (-CH2NH2) group is a potent hydrogen bond donor. The nitrogen and sulfur atoms in the thiazole ring, as well as the oxygen atom of the methoxy group, can act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring of the methoxyphenyl group and the thiazole ring can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine.

Pi-Stacking: The aromatic phenyl and thiazole rings can form π-π stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket.

Cation-Pi Interactions: The protonated amine group (at physiological pH) could potentially engage in cation-π interactions with aromatic residues.

Table 2: Conceptual Analysis of Non-Covalent Interactions for a Docked Pose of this compound

Interaction TypeLigand Moiety InvolvedPotential Interacting ResidueDistance (Å)
Hydrogen Bond (Donor)Methanamine (-NH2)GLU82 (Carbonyl Oxygen)2.9
Hydrogen Bond (Acceptor)Thiazole NitrogenLYS64 (Amine Hydrogen)3.1
Hydrophobic (Alkyl)Methoxyphenyl (Methyl)VAL333.8
Pi-Pi StackingPhenyl RingPHE1564.5

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. doi.orgresearchgate.net For this compound, QSPR can be conceptually used to predict properties relevant to its chemical behavior, excluding biological activity.

This involves calculating a set of molecular descriptors that numerically represent the chemical structure. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Software like DRAGON or PaDEL-Descriptor can generate thousands of such descriptors.

A hypothetical QSPR study for predicting a property like aqueous solubility (LogS) would involve:

Creating a dataset of diverse thiazole derivatives with experimentally determined LogS values.

Calculating a wide range of molecular descriptors for each compound in the dataset.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model that correlates a subset of the most relevant descriptors to the LogS values.

For this compound, relevant descriptors might include:

Topological Polar Surface Area (TPSA): Reflects the polarity of the molecule.

LogP (Octanol-Water Partition Coefficient): Indicates lipophilicity.

Molecular Weight (MW): A basic constitutional descriptor.

Number of Rotatable Bonds: Relates to conformational flexibility.

Table 3: Hypothetical QSPR Model for Predicting Aqueous Solubility (LogS) of Thiazole Derivatives

Equation: LogS = 0.5 - 0.02 * TPSA + 0.1 * LogP - 0.005 * MW

DescriptorValue for this compoundPredicted LogS
TPSA77.5 Ų-2.15
LogP2.8
MW220.29 g/mol

Cheminformatics and Data Mining for Structure-Based Design Principles

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. By data mining chemical databases, it is possible to identify structure-based design principles for developing new molecules with desired properties.

A conceptual cheminformatics study for this compound could involve:

Pharmacophore Modeling: Identifying the key chemical features (pharmacophore) of a set of active thiazole derivatives. For our target molecule, a pharmacophore model might consist of a hydrogen bond donor (the amine), a hydrogen bond acceptor (the thiazole nitrogen or methoxy oxygen), and an aromatic ring. This model can then be used to screen virtual libraries for new compounds that match the pharmacophore.

Matched Molecular Pair Analysis (MMPA): Analyzing pairs of compounds that differ by a single, well-defined structural transformation. This can reveal the effect of specific chemical modifications on various properties. For instance, comparing the properties of this compound with its analogue [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methanamine (B2906361) could elucidate the impact of the methoxy group's position on predicted binding affinity or solubility.

Table 4: Conceptual Matched Molecular Pair Analysis for Design Improvement

Starting CompoundModificationResulting CompoundPredicted Property Change
This compoundMove methoxy from ortho to para[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanamineIncreased lipophilicity (LogP)
This compoundAdd a methyl group to the amineN-Methyl-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamineDecreased hydrogen bond donor strength

Derivatization and Functionalization of 4 2 Methoxyphenyl 1,3 Thiazol 2 Yl Methanamine for Scaffold Diversity

Modifications at the Methanamine Nitrogen

The primary amine of the methanamine group is a highly versatile functional handle for a wide range of chemical transformations. Its nucleophilic character allows for straightforward reactions to introduce diverse substituents, thereby modulating the compound's polarity, lipophilicity, and hydrogen bonding capabilities.

N-Alkylation: The introduction of alkyl groups onto the methanamine nitrogen can be achieved through reactions with various alkylating agents. For instance, 2-aminobenzothiazoles, which are structurally related, undergo regioselective N-alkylation with benzylic alcohols. rsc.org Similarly, reactions with alkyl halides in the presence of a base can yield secondary and tertiary amines. nih.govmdpi.com These modifications are fundamental for exploring the steric and electronic requirements of molecular targets.

N-Acylation: Acylation of the primary amine is a common strategy to introduce amide functionalities. This is typically accomplished by reacting the amine with acyl chlorides or carboxylic acids activated with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov Studies on 2-aminobenzothiazoles have shown successful acylation using thionyl chloride to form an acyl chloride intermediate, which then reacts with the amine in the presence of triethylamine. nih.gov The resulting amides are often more stable and can exhibit different biological profiles compared to the parent amine. A variety of acyl groups, including those with aromatic and heterocyclic motifs, can be introduced to systematically probe structure-activity relationships. nih.govresearchgate.net

Interactive Data Table: Representative N-Alkylation and N-Acylation Reactions

Starting Material Class Reagent Product Type Reaction Conditions Reference
2-Aminobenzothiazole Benzylic Alcohol N-Alkylated Amine Not specified rsc.org
2-Aminothiazole Acyl Chloride N-Acylated Amine (Amide) EDCI-mediated coupling nih.gov
2-Aminobenzothiazole Carboxylic Acid + SOCl₂ N-Acylated Amine (Amide) Et₃N, CH₂Cl₂ nih.gov

Building upon N-acylation, a wide array of amide derivatives can be synthesized. The reaction of 2-amino-4-arylthiazoles with various substituted carboxylic acids is a well-established method to generate libraries of amide compounds for biological screening. nih.govresearchgate.net

The primary amine of [4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine is also a prime candidate for conversion into ureas and thioureas. These functional groups are valuable in medicinal chemistry as they can act as potent hydrogen bond donors and acceptors.

Ureas: Urea (B33335) derivatives are typically synthesized by reacting the amine with an appropriate isocyanate. nih.gov For example, 2-amino-4-(2-pyridyl)thiazole reacts with phenyl isocyanate to yield the corresponding phenyl urea derivative. nih.gov Alternatively, palladium-catalyzed amidation can be used to form unsymmetrically substituted ureas. mdpi.com

Thioureas: Similarly, thiourea (B124793) derivatives are readily prepared by the reaction of the amine with an isothiocyanate. nih.gov Numerous studies have reported the synthesis of thiazolyl-thiourea derivatives by reacting 2-aminothiazoles with various isothiocyanates, often in solvents like dimethylformamide (DMF). nih.govacs.orgrsc.org These reactions provide a straightforward route to compounds with altered electronic and binding properties compared to their urea or amide counterparts.

Interactive Data Table: Synthesis of Amides, Ureas, and Thioureas from Aminothiazole Analogs

Amine Precursor Class Reagent Functional Group Formed Typical Conditions Reference
2-Amino-4-arylthiazole Carboxylic Acid / EDCI Amide Not specified nih.gov
2-Amino-4-(2-pyridyl)thiazole Phenyl isocyanate Urea Not specified nih.gov
4-(Aminophenyl)acetic acid Isocyanate Urea Acetone, reflux nih.gov
2-Aminothiazole Isothiocyanate Thiourea DMF, 70°C acs.org

Functionalization of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle, and its electronic properties allow for functionalization through several mechanisms. Calculations of pi-electron density indicate that the C5 position is the most favorable site for electrophilic substitution. fabad.org.trwikipedia.org The proton at the C2 position is known to be acidic and can be removed by strong bases, making it a site for nucleophilic attack by the resulting carbanion. pharmaguideline.com

While electrophilic aromatic substitution is a cornerstone of arene chemistry, its application to thiazoles requires consideration of the ring's electronic nature. The thiazole ring is generally considered electron-deficient, which can make classical electrophilic substitutions challenging. However, computed π-electron density suggests that the C5-position is the most susceptible to electrophilic attack, followed by the C4-position. fabad.org.tr Halogenation and sulfonation are examples of electrophilic substitutions that preferentially occur at the C5 position. pharmaguideline.com The reactivity can be influenced by the substituents already present on the ring.

Conversely, nucleophilic aromatic substitution (SNAr) is favored on electron-poor aromatic rings, especially when activated by electron-withdrawing groups and containing a good leaving group. masterorganicchemistry.comwikipedia.orgnih.govlibretexts.org While the parent molecule does not have a typical leaving group on the thiazole ring, precursors such as halo-thiazoles could undergo SNAr reactions to introduce new functionalities.

Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. Palladium and copper-catalyzed cross-coupling reactions are particularly effective for modifying heteroaromatic rings like thiazole.

Palladium-Catalyzed Reactions: Direct C-H arylation of thiazoles is a highly efficient method for forming new carbon-carbon bonds. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and base.

C5-Arylation: Many palladium-catalyzed systems selectively functionalize the C5 position of the thiazole ring. Ligand-free conditions using Pd(OAc)₂ have been shown to be highly effective for the C5-arylation of various thiazole derivatives with aryl bromides. organic-chemistry.orgacs.org

C2-Arylation: While C5 is often the more reactive site, C2-arylation can be achieved. For instance, the use of a Pd catalyst with PPh₃ as a ligand and NaOtBu as a base has been reported to favor C2-arylation. nih.gov This allows for the synthesis of 2,4,5-triarylated thiazoles through sequential arylation. nih.gov

C4-Arylation: Direct C-H functionalization at the C4 position is less common but can be achieved, often as part of a sequential strategy after functionalizing the C2 and C5 positions. nih.gov

Copper-Catalyzed Reactions: Copper-based catalysts also play a significant role in the C-H functionalization of heterocycles, sometimes offering different reactivity or selectivity compared to palladium. mdpi.comrsc.orgnih.gov These methods can be advantageous due to the lower cost and toxicity of copper compared to palladium.

Interactive Data Table: Metal-Catalyzed C-H Arylation of Thiazole Derivatives

Position Catalyst System Coupling Partner Key Conditions Outcome Reference
C5 Pd(OAc)₂ (ligand-free) Aryl Bromide K₂CO₃, DMA, 150°C Regioselective 5-arylation organic-chemistry.orgacs.org
C2 Pd(OAc)₂ / PPh₃ Aryl Halide NaOtBu Regioselective 2-arylation nih.gov
C5 Pd(OAc)₂ / Bphen Aryl Halide K₃PO₄ Regioselective 5-arylation nih.gov

Chemical Transformations on the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group offers additional opportunities for structural diversification. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that activates the aromatic ring for electrophilic aromatic substitution, primarily directing incoming electrophiles to the ortho and para positions (relative to the methoxy group).

One common transformation is O-demethylation , which converts the methoxy group into a hydroxyl group (-OH). This reaction is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol (B47542) is a versatile intermediate that can be further functionalized through O-alkylation, O-acylation, or used in reactions like the Williamson ether synthesis.

Furthermore, the methoxy group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this is less common than with halide leaving groups and typically requires specific substrate activation. ntu.edu.sg For example, intramolecular amination of methoxy arenes has been achieved using a sodium hydride-lithium iodide composite, suggesting that under the right conditions, the methoxy group can be displaced by a strong nucleophile. ntu.edu.sg The presence of other substituents on the phenyl ring can significantly influence the feasibility of such transformations. jksus.org

O-Demethylation and Ether Cleavage Reactions

The methoxy group at the ortho-position of the phenyl ring is a key functional handle that can be readily cleaved to unmask a phenolic hydroxyl group. This transformation is significant as it introduces a hydrogen bond donor/acceptor unit, which can profoundly alter the molecule's interaction with biological targets.

Standard ether cleavage reagents are effective for the O-demethylation of aryl methyl ethers. wikipedia.orgyoutube.com Boron tribromide (BBr₃) is a classic and potent reagent for this purpose, typically affording the corresponding phenol in high yield under mild conditions. youtube.com The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. youtube.com

Alternatively, strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be employed, often at elevated temperatures, to effect ether cleavage. libretexts.orgmasterorganicchemistry.comlibretexts.org The mechanism involves protonation of the ether oxygen, followed by an SN2 attack of the halide nucleophile on the methyl group. libretexts.orgmasterorganicchemistry.com Given the stability of the aryl-oxygen bond, cleavage invariably occurs at the methyl-oxygen bond, yielding the phenol and methyl halide. libretexts.org

Enzymatic O-demethylation, particularly by cytochrome P450 monooxygenases, represents a greener and more selective alternative. nih.gov While specific studies on this compound are not prevalent, the O-demethylation of various methoxylated aromatic compounds by microbial systems has been documented, suggesting the feasibility of a biocatalytic approach. nih.gov

The resulting phenol, 2-(2-aminomethyl-1,3-thiazol-4-yl)phenol, is a valuable intermediate for further functionalization. The hydroxyl group can be alkylated, acylated, or used as a nucleophile in various coupling reactions to introduce a wide array of substituents, thereby expanding the structural diversity of the scaffold.

Reaction Reagent/Conditions Product Key Features
O-DemethylationBoron tribromide (BBr₃) in an inert solvent (e.g., DCM)2-(2-aminomethyl-1,3-thiazol-4-yl)phenolHigh efficiency, mild conditions
Ether CleavageConcentrated HBr or HI, reflux2-(2-aminomethyl-1,3-thiazol-4-yl)phenolStrong acidic conditions, high temperature
Enzymatic DemethylationCytochrome P450 enzymes2-(2-aminomethyl-1,3-thiazol-4-yl)phenolHigh selectivity, environmentally benign

Aromatic Substitution on the Phenyl Ring

The 2-methoxyphenyl substituent is an activated aromatic system amenable to electrophilic aromatic substitution reactions. The methoxy group is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.org The thiazole ring, being electron-withdrawing, will have a deactivating effect on the phenyl ring, but the powerful activating effect of the methoxy group is expected to dominate the regioselectivity of substitution.

Considering the steric hindrance from the adjacent thiazole ring at the 6-position and the electronic activation at the para-position (4-position), electrophilic attack is most likely to occur at the 4- and 6-positions of the phenyl ring. However, the 4-position is generally favored due to reduced steric hindrance. Common electrophilic aromatic substitution reactions that can be envisaged include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 4-position of the phenyl ring.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst would be expected to yield the corresponding 4-halo derivatives.

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst, could introduce acyl or alkyl groups, although the presence of the basic amine side chain may require a protection strategy to avoid side reactions with the catalyst.

The regioselectivity of these substitutions is a critical aspect, and the interplay between the activating methoxy group and the deactivating thiazole substituent would need to be carefully considered and empirically determined. ijcrcps.comnih.gov The introduction of new functional groups onto the phenyl ring provides another avenue for creating a library of diverse compounds based on the parent scaffold.

Reaction Typical Reagents Expected Major Product(s) Directing Influence
NitrationHNO₃, H₂SO₄[4-(4-Nitro-2-methoxyphenyl)-1,3-thiazol-2-yl]methanamineMethoxy group directs ortho/para
BrominationBr₂, FeBr₃[4-(4-Bromo-2-methoxyphenyl)-1,3-thiazol-2-yl]methanamineMethoxy group directs ortho/para
Friedel-Crafts AcylationRCOCl, AlCl₃ (with amine protection)[4-(4-Acyl-2-methoxyphenyl)-1,3-thiazol-2-yl]methanamineMethoxy group directs ortho/para

Utility as a Synthetic Building Block for Complex Architectures

The bifunctional nature of this compound, possessing a nucleophilic primary amine and a thiazole ring that can participate in various reactions, makes it a valuable building block for the synthesis of more complex heterocyclic systems.

Ring-Closing Reactions Involving the Methanamine Side Chain

The primary amine of the methanamine side chain is a versatile handle for constructing fused heterocyclic rings. Through intramolecular cyclization reactions, the aminomethyl group can be incorporated into a new ring system, leading to the formation of bicyclic structures. researchgate.netnih.gov

For instance, reaction of the primary amine with a bifunctional electrophile can lead to the formation of a new heterocyclic ring fused to the thiazole. A common strategy involves the reaction with α,β-unsaturated carbonyl compounds or their equivalents. The initial Michael addition of the amine to the unsaturated system, followed by an intramolecular condensation, can lead to the formation of fused dihydropyrimidine (B8664642) or related heterocyclic systems. researchgate.net

Another approach involves the reaction with dicarbonyl compounds or their synthetic equivalents. For example, condensation with a 1,3-dicarbonyl compound could lead to the formation of a fused pyrimidine (B1678525) ring. Similarly, reaction with a β-keto ester could yield a fused pyridinone ring system. The specific outcome of these reactions would depend on the nature of the electrophilic partner and the reaction conditions employed. nih.govresearchgate.net

These ring-closing reactions provide a powerful strategy for transforming the relatively simple this compound into more complex, rigid, and structurally diverse fused heterocyclic systems, which are of significant interest in medicinal chemistry. rsc.orgmdpi.com

Reactant Type Example Reagent Potential Fused System Reaction Type
α,β-Unsaturated KetoneMethyl vinyl ketoneDihydropyrimidinothiazoleMichael Addition/Condensation
1,3-Dicarbonyl CompoundAcetylacetonePyrimidothiazoleCondensation
β-Keto EsterEthyl acetoacetatePyridinothiazoloneCondensation/Cyclization

Formation of Fused or Spirocyclic Systems

Beyond simple ring-closing reactions, the methanamine side chain can be elaborated to participate in the formation of more intricate fused or spirocyclic architectures. semanticscholar.org Spirocycles, in particular, are of great interest in drug discovery due to their three-dimensional nature and structural novelty. nih.govnih.govmdpi.com

The synthesis of spirocyclic systems could be envisioned through multi-step sequences starting from this compound. For example, the amine could be used as a nucleophile to open a cyclic anhydride, leading to a carboxylic acid-functionalized side chain. Subsequent intramolecular cyclization of this elongated side chain onto a suitable position could generate a spirocyclic system where the thiazole ring is part of the spiro-fused structure.

Alternatively, the amine can be a key component in multicomponent reactions designed to build spirocyclic frameworks. For instance, a three-component reaction involving an isatin (B1672199) derivative, an activated methylene (B1212753) compound, and the primary amine could potentially lead to the formation of a spiro-oxindole-thiazole conjugate. Such reactions are highly valuable for their efficiency in generating molecular complexity in a single step. frontiersin.org

The formation of fused systems can also be achieved through more advanced cyclization strategies. For example, the amine could be acylated with a substrate bearing a latent functional group that can subsequently react with a position on the thiazole or phenyl ring to form a new fused ring. researchgate.net These synthetic strategies highlight the potential of this compound as a versatile precursor for the construction of novel and complex heterocyclic architectures.

Target System General Synthetic Strategy Key Intermediates/Reactions
Fused ThiazolopyrimidinesReaction with β-dicarbonyls or cyanoacetatesIntramolecular cyclocondensation
Spiro-Thiazole-OxindolesMulticomponent reaction with isatinsFormation of multiple bonds in one pot
Fused ThiazolopyridinesReaction with α,β-unsaturated carbonyl compoundsAza-Diels-Alder or related cycloadditions

Investigation of 4 2 Methoxyphenyl 1,3 Thiazol 2 Yl Methanamine As a Chemical Probe or Advanced Tool Non Clinical Focus

Applications in Bioconjugation Chemistry

There is no available research detailing the use of [4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine in bioconjugation chemistry. The primary amine group present in its structure could theoretically serve as a reactive handle for such applications; however, no studies have been published to demonstrate this.

Development of Linkers for Affinity Labeling

No studies have been found that investigate or report the use of this compound in the development of linkers for affinity labeling. The core structure of this compound has not been identified in the literature as a component of any affinity-based probes.

Attachment to Reporter Groups (e.g., fluorophores, spin labels)

There is no documented evidence of this compound being attached to reporter groups such as fluorophores or spin labels. While the methanamine moiety could potentially be functionalized for such conjugation, no research has been published demonstrating this application.

Role in Materials Science and Engineering

No specific research has been published on the incorporation or application of this compound in materials science and engineering. While thiazole (B1198619) derivatives are of general interest in this field, this particular compound has not been the subject of any specific investigation.

Incorporation into Polymeric Systems

A search of the scientific literature yielded no results regarding the incorporation of this compound into polymeric systems. There are no reports of it being used as a monomer or as a functional pendant group in any polymer synthesis.

Self-Assembly and Supramolecular Materials

There is no research available describing the role of this compound in self-assembly or the formation of supramolecular materials. The potential for this molecule to engage in non-covalent interactions that drive self-assembly has not been explored in any published studies.

Potential in Organic Electronics and Optoelectronic Devices (e.g., semiconductors)

While thiazole-containing compounds are a broad class of materials investigated for their potential in organic electronics, there is no specific research on the electronic or optoelectronic properties of this compound. nih.gov Its potential as an organic semiconductor or as a component in optoelectronic devices has not been reported in the scientific literature. nih.gov Thiazole itself is an electron-accepting heterocycle, and various thiazole-based small molecules and polymers have been explored for applications in organic field-effect transistors, solar cells, and light-emitting diodes. nih.gov However, the specific contribution of the 2-methoxyphenyl and methanamine substituents of the compound to such properties remains uninvestigated.

Development as a Chemical Sensor or Detection Agent

Thiazole and its derivatives are known to be valuable scaffolds in the design of chemical sensors due to the presence of nitrogen and sulfur atoms which can act as binding sites for various analytes. These sensors often operate on principles of colorimetric or fluorometric changes upon analyte binding. However, a specific investigation into this compound for these applications has not been found in the reviewed literature.

Sensing of Metal Ions or Small Molecules

The general potential for thiazole-containing compounds to act as sensors for metal ions and small molecules is well-established. The lone pair electrons on the nitrogen and sulfur atoms of the thiazole ring, as well as the appended methoxyphenyl and methanamine groups of the compound , could theoretically coordinate with metal ions. This interaction could lead to a detectable signal, such as a change in fluorescence or absorbance. Despite this theoretical potential, no studies were identified that have synthesized and tested this compound for its efficacy in sensing specific metal ions or small molecules.

Chemodosimeter Design Principles

Chemodosimeters are molecules that undergo an irreversible chemical reaction with an analyte, leading to a measurable signal. This mechanism often provides high selectivity. The design of a chemodosimeter based on this compound would likely involve the reactive methanamine group. This primary amine could potentially react with specific analytes, causing a transformation in the molecule's electronic structure and, consequently, its photophysical properties. However, there is no available research that outlines the design, synthesis, or application of a chemodosimeter based on this specific compound.

Applications in Catalysis (e.g., ligand in metal catalysis, organocatalysis)

The structural features of this compound, particularly the presence of multiple potential coordination sites (the thiazole nitrogen and sulfur, and the amine nitrogen), suggest its potential as a ligand in metal catalysis. Such a ligand could coordinate with a metal center to form a catalytically active complex. Furthermore, the primary amine group could potentially participate in organocatalysis, for example, in iminium or enamine catalysis.

Despite these possibilities, a thorough search of scientific databases and literature did not yield any reports on the use of this compound as a ligand in metal catalysis or as an organocatalyst. The exploration of its catalytic applications remains an open area for future research.

Future Research Directions and Unexplored Avenues for 4 2 Methoxyphenyl 1,3 Thiazol 2 Yl Methanamine

Expansion of Sustainable Synthetic Methodologies

The progression of organic synthesis is increasingly benchmarked by its environmental compatibility and efficiency. Future research should prioritize the development of green synthetic protocols for [4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine, moving beyond conventional methods. Drawing inspiration from green approaches applied to related heterocyclic compounds, several strategies can be envisioned. mdpi.com

Key areas for exploration include:

Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and reduce energy consumption. mdpi.commdpi.com The application of ultrasound, for instance, has been noted as a green source of activation in the synthesis of other complex heterocyclic molecules. mdpi.com

Green Catalysis: Investigating the use of heterogeneous catalysts, which can be easily recovered and recycled, would enhance the sustainability of the synthesis. Metal-free catalytic systems are also a promising avenue to minimize toxic waste. mdpi.com

Eco-Friendly Solvents: Research into replacing traditional volatile organic compounds with greener alternatives such as water, ionic liquids, or deep eutectic solvents is crucial. mdpi.com Solvent-free or "neat" reaction conditions, where feasible, represent an ideal green synthetic approach. mdpi.com

By focusing on these principles, the synthesis of this compound and its derivatives can be aligned with the modern imperatives of sustainable chemistry.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, thereby saving time and resources. For this compound, a systematic in silico investigation could illuminate its electronic structure, reactivity, and potential interactions.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: DFT can be employed to optimize the molecule's geometry, calculate its vibrational frequencies, and analyze its frontier molecular orbitals (HOMO-LUMO). mdpi.comresearchgate.netekb.eg The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and electronic properties. mdpi.comekb.eg

Molecular Docking Simulations: To explore its potential as a bioactive agent, docking studies can be performed against various biological targets. This involves simulating the interaction of the compound with the active site of proteins to predict binding affinity and mode. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives are synthesized, 2D- and 3D-QSAR models can be developed to correlate structural features with specific activities. niscpr.res.in This allows for the predictive design of new analogues with enhanced properties.

Molecular Electrostatic Potential (MEP) Analysis: MEP maps can visualize the charge distribution around the molecule, identifying electrophilic and nucleophilic sites and predicting regions involved in intermolecular interactions. researchgate.net

Computational MethodPredicted Property/ApplicationRelevance for this compoundReference Example
Density Functional Theory (DFT)Optimized geometry, HOMO-LUMO gap, electronic structureProvides fundamental insights into molecular stability and reactivity. mdpi.comresearchgate.net
Molecular DockingBinding affinity and mode to biological targetsHelps identify potential (non-clinical) biological activities. ekb.eg
QSARCorrelates chemical structure with physical or biological propertiesGuides the design of new derivatives with improved characteristics. niscpr.res.in
Molecular Electrostatic Potential (MEP)Predicts sites for intermolecular interactionsElucidates potential hydrogen bonding and other non-covalent interactions. researchgate.net

Exploration of Novel Supramolecular Assemblies and Material Properties

The presence of hydrogen bond donors (amine group) and acceptors (thiazole nitrogen) in this compound makes it an excellent candidate for forming ordered supramolecular structures. Research in this area could uncover novel materials with unique properties.

Unexplored avenues include:

Crystal Engineering: Systematic crystallization studies under various conditions (e.g., different solvents, temperatures) could yield polymorphs or co-crystals with distinct packing arrangements. The study of related N-(benzo[d]thiazolyl) amides shows how different combinations of N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds can lead to diverse supramolecular assemblies in one, two, and three dimensions. nih.gov

Self-Assembly in Solution: Investigating the self-assembly behavior of the compound in different solvents could lead to the formation of gels, liquid crystals, or other soft materials.

Surface Modification: The molecule could be used to functionalize surfaces, such as nanoparticles. For example, a related compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, has been used to coat magnetic nanoparticles, suggesting potential applications in materials science. nanomedicine-rj.com

Challenges and Opportunities in Chemical Probe Development for Unconventional Targets (Non-Clinical)

A chemical probe is a small molecule used to study and manipulate a biological system. The thiazole (B1198619) scaffold is a privileged structure in medicinal chemistry and probe development. nih.govnih.gov While clinical applications are outside the scope of this discussion, the potential of this compound as a probe for basic research on unconventional targets is significant.

Key opportunities and challenges include:

Scaffold for Library Synthesis: The molecule can serve as a starting point for creating a library of derivatives to screen against various non-clinical targets. A notable example is ML277, a derivative of 4-(4-methoxyphenyl)thiazol-2-amine, which was identified as a potent and highly selective activator of the KCNQ1 potassium ion channel and designated as a valuable chemical probe. nih.govnih.gov

Target Identification: A primary challenge is identifying a specific, unconventional biological target for which a probe is needed. This requires collaboration with researchers in other fields, such as chemical biology.

Selectivity and Potency: A successful probe must be potent and highly selective for its intended target to avoid off-target effects that could confound experimental results. The development of selective inhibitors for enzymes like monoamine oxidase B (MAO-B) from thiazole hydrazone scaffolds highlights the feasibility of achieving high selectivity. nih.gov

Metabolic Stability: For probes intended for use in complex biological systems, metabolic instability can be a significant hurdle. As seen in the development of other methoxyphenyl-containing modulators, the methoxy (B1213986) group can be susceptible to rapid metabolism, which may need to be addressed through chemical modification. researchgate.net

Cross-Disciplinary Integration with Other Chemical and Physical Sciences

The full potential of this compound can be realized through integration with other scientific disciplines.

Future cross-disciplinary research could involve:

Materials Science: As mentioned, the compound could be integrated with nanomaterials to create hybrid systems. The use of a similar thiazole derivative to functionalize Fe3O4 magnetic nanoparticles for potential use in water treatment or as antibacterial agents exemplifies such an integration with nanotechnology. nanomedicine-rj.com

Chemical Physics: Studying the photophysical properties of the compound could reveal potential applications in optoelectronics or as a fluorescent sensor. The thiazole ring is a component of luciferin, the light-emitting compound in fireflies, indicating the potential for interesting photophysical behavior in this class of molecules. nih.gov

Crystallography: Detailed X-ray diffraction studies are essential not only for confirming molecular structure but also for understanding the intermolecular forces that govern its solid-state properties, bridging synthetic chemistry with solid-state physics. nih.govresearchgate.net

By pursuing these diverse research avenues, the scientific community can unlock the full potential of this compound, transforming it from a novel entity into a valuable tool for fundamental and applied research.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted thiazole precursors and methoxyphenyl derivatives. For example, 4-(chloromethyl)thiazole intermediates can react with 2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions to form the target compound. Key variables include:

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Solvents : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
  • Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation .
  • Purification : Column chromatography or recrystallization improves purity (>95%) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Identifies proton environments (e.g., methoxy group at δ ~3.8 ppm, thiazole protons at δ 7.0–8.5 ppm) and carbon backbone .
  • FT-IR : Confirms functional groups (e.g., C-N stretch at ~1,250 cm⁻¹, aromatic C-H at ~3,050 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 231.1) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal structure and confirms stereoelectronic effects of the methoxyphenyl-thiazole linkage .

Advanced Research Questions

Q. What strategies resolve contradictory data on the biological activity of this compound across studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions or impurity profiles. Strategies include:

  • Dose-Response Studies : Establish activity thresholds (e.g., IC₅₀ values) under standardized conditions .
  • Structural Analog Comparison : Test derivatives (e.g., nitro- or halogen-substituted analogs) to isolate pharmacophore contributions .
  • Purity Verification : Use HPLC or LC-MS to rule out confounding impurities (>98% purity recommended) .

Q. How does the methoxyphenyl group influence the electronic and steric properties of this compound?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) predicts electron distribution; the methoxy group donates electrons via resonance, stabilizing the thiazole ring .
  • Steric Effects : The ortho-methoxy substituent introduces steric hindrance, affecting binding to planar biological targets (e.g., enzyme active sites) .
  • Experimental Validation : Cyclic voltammetry measures redox potentials to correlate electronic effects with reactivity .

Q. What experimental designs are optimal for studying the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • In Vitro Models :
  • Hepatic Microsomes : Assess metabolic stability (CYP450 enzyme interactions) .
  • Caco-2 Cells : Measure permeability for oral bioavailability predictions .
  • In Vivo Models :
  • Rodent Studies : Administer via intravenous/oral routes to calculate clearance (CL) and volume of distribution (Vd) .
  • Tissue Distribution : Use radiolabeled compounds (e.g., ¹⁴C) to track accumulation in target organs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.